N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride

CAS No.: 1403952-83-9

Cat. No.: VC2708562

Molecular Formula: C8H17ClN2O2S

Molecular Weight: 240.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403952-83-9 |

|---|---|

| Molecular Formula | C8H17ClN2O2S |

| Molecular Weight | 240.75 g/mol |

| IUPAC Name | N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7;/h7-10H,1-6H2;1H |

| Standard InChI Key | FGLUCAGCZLCOPG-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)NC2CCNCC2.Cl |

| Canonical SMILES | C1CC1S(=O)(=O)NC2CCNCC2.Cl |

Introduction

Chemical Structure and Properties

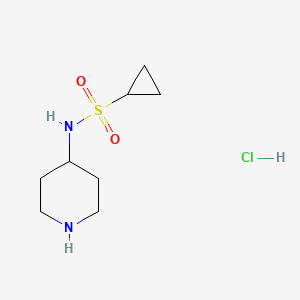

N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride consists of a piperidine ring with a cyclopropanesulfonamide group attached at the 4-position. The compound exists as the hydrochloride salt, which affects its solubility and stability characteristics. The core structure features a sulfonamide linkage (-SO₂NH-) that connects the cyclopropane ring to the piperidine moiety.

Chemical Identity

The chemical identity of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is established through several standardized identifiers that facilitate its recognition and categorization within chemical databases and research contexts.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride |

| CAS Number | 1403952-83-9 |

| Molecular Formula | C₈H₁₇ClN₂O₂S |

| Molecular Weight | 240.75 g/mol |

| InChI | 1S/C8H16N2O2S.ClH/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7;/h7-10H,1-6H2;1H |

| InChI Key | FGLUCAGCZLCOPG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1S(=O)(=O)NC2CCNCC2.Cl |

The molecular structure features a cyclopropane ring connected to a sulfonamide group, which is further attached to a piperidine ring at the 4-position . The hydrochloride salt formation is significant as it typically enhances water solubility compared to the free base form, which is an important consideration for potential applications in aqueous environments.

Synthesis and Preparation Methods

The synthesis of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride typically involves a nucleophilic substitution reaction between appropriately protected piperidine derivatives and cyclopropanesulfonyl chloride reagents. The general synthetic pathway follows established sulfonamide formation chemistry.

General Synthetic Route

The most common preparation method involves the reaction of a 4-amino piperidine (or a protected derivative) with cyclopropanesulfonyl chloride under basic conditions . The reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the sulfonamide formation. Following the coupling reaction, deprotection steps may be required depending on the starting materials used, and conversion to the hydrochloride salt is accomplished through treatment with hydrogen chloride in an appropriate solvent.

The reaction can be represented as:

-

Sulfonamide formation: Protected piperidine + Cyclopropanesulfonyl chloride → Protected sulfonamide intermediate

-

Deprotection (if necessary): Protected sulfonamide intermediate → Free sulfonamide

-

Salt formation: Free sulfonamide + HCl → Hydrochloride salt

Reaction Conditions and Considerations

The sulfonamide coupling reaction typically proceeds efficiently in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile at temperatures ranging from 0°C to room temperature. The selection of appropriate protecting groups for the piperidine nitrogen is crucial to prevent competing side reactions during the sulfonylation step.

The purity of the final product is influenced by various factors including the quality of starting materials, reaction conditions, and purification techniques employed. Commercial samples typically have a purity specification of 95% or higher , which is suitable for most research applications.

Chemical Reactivity

N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride contains several reactive functional groups that determine its chemical behavior and potential for derivatization.

Functional Group Reactivity

The compound contains multiple functional groups with distinct reactivity profiles:

-

Sulfonamide Group (-SO₂NH-): This group is relatively stable but can undergo hydrolysis under strongly acidic or basic conditions. The N-H bond of the sulfonamide is weakly acidic and can be deprotonated with strong bases.

-

Piperidine Nitrogen: The secondary amine in the piperidine ring is a potential nucleophilic center. In the hydrochloride salt form, this nitrogen is protonated, reducing its nucleophilicity but allowing for pH-dependent behavior.

-

Cyclopropane Ring: The strained three-membered ring is susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or in the presence of acids or radicals.

| Application Area | Potential Role | Related Structural Features |

|---|---|---|

| Enzyme Inhibition | ENPP1 inhibitor candidate | Sulfonamide group, piperidine ring |

| Receptor Modulation | CXCR4 antagonism | Piperidine scaffold |

| Chemical Synthesis | Building block for medicinal chemistry | Multiple derivatization points |

| Calcium Channel Modulation | Potential cardiovascular applications | Piperidine structure |

Comparison with Similar Compounds

To better understand the potential properties and applications of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride, it is instructive to compare it with structurally related compounds.

Structural Analogs

Several structural variants offer insights into the structure-activity relationships and physicochemical properties:

-

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide: This homologated analog contains an additional methylene spacer between the piperidine ring and the sulfonamide group, potentially conferring greater conformational flexibility.

-

N-(piperidin-4-yl)benzenesulfonamide: Replacement of the cyclopropane ring with a phenyl group increases the molecular weight and lipophilicity while potentially enhancing π-stacking interactions in biological systems.

-

N-(piperidin-3-yl)cyclopropanesulfonamide: Repositioning the sulfonamide group to the 3-position of the piperidine ring changes the three-dimensional orientation, potentially affecting receptor interactions and biological activity profiles.

Pharmacological Comparison

The pharmacological properties of these related compounds can provide insights into the potential activity profile of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride:

-

Solubility and Bioavailability: The hydrochloride salt form typically enhances water solubility compared to the free base, potentially improving bioavailability in physiological systems.

-

Metabolic Stability: The cyclopropane ring may confer increased metabolic stability compared to certain other substituents, as it is less susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Receptor Selectivity: Minor structural modifications in the piperidine-sulfonamide scaffold can significantly influence selectivity for different biological targets, suggesting that N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride may have a unique selectivity profile.

Physical and Chemical Analysis Methods

Establishing the identity, purity, and properties of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride requires various analytical techniques commonly employed in chemical research.

Spectroscopic Characterization

Several spectroscopic methods are valuable for structural confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, with characteristic signals for the cyclopropane ring (typically 0.5-1.0 ppm for protons), piperidine ring protons, and the sulfonamide NH proton.

-

Infrared (IR) Spectroscopy: Key absorptions include the S=O stretching vibrations of the sulfonamide group (typically 1300-1150 cm⁻¹) and N-H stretching (around 3300-3250 cm⁻¹).

-

Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis can be achieved through various MS techniques, with expected characteristic fragmentations of the sulfonamide and piperidine groups.

Chromatographic Analysis

Chromatographic methods are essential for purity determination and quality control:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is commonly employed for purity assessment, with potential resolution of related substances and impurities.

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity checks, typically using silica gel plates with appropriate solvent systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume